5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane
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Overview
Description
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a phenylethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-phenylethanol with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the dioxane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Nitric acid for nitration, bromine for bromination, typically carried out at low temperatures to control the reaction rate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives of the phenylethyl group.
Scientific Research Applications
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function and leading to antimicrobial effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cell wall synthesis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler dioxane compound without the phenylethyl and methyl substitutions.
2-Phenylethanol: A precursor used in the synthesis of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane.
Acetone: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylethyl group enhances its reactivity and potential biological activity compared to simpler dioxane compounds.
Properties
CAS No. |
84697-11-0 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11(12-7-5-4-6-8-12)13-15-9-14(2,3)10-16-13/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
CYSFBBKZAKVSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1OCC(CO1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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